REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([CH3:11])=[CH:4][C:3]=1[O:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[F:20].[NH4+].[Cl-]>C1COCC1.CO.[Zn]>[Br:1][C:2]1[C:3]([O:12][C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=2[F:20])=[CH:4][C:5]([CH3:11])=[C:6]([NH2:8])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)[N+](=O)[O-])C)OC1=C(C=C(C=C1)F)F
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
82.7 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
The reaction was mechanically stirred vigorously for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated with 1.2 L of saturated NH4OAc
|
Type
|
CUSTOM
|
Details
|
When the THF/MeOH was removed
|
Type
|
CUSTOM
|
Details
|
the solids were collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
STIRRING
|
Details
|
The solids were then stirred in 1 L water for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
collected via filtration
|
Type
|
WASH
|
Details
|
rinsed with water (1 L) in three portions
|
Type
|
CUSTOM
|
Details
|
The resulting solid was dried under high vacuum for 48 hours
|
Duration
|
48 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C1)N)C)OC1=C(C=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |